molecular formula C26H32FN3O3S B2639466 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932290-88-5

4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Cat. No. B2639466
CAS RN: 932290-88-5
M. Wt: 485.62
InChI Key: VTFUIFAFZRGIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

Compounds with structural similarities to the one mentioned often undergo preclinical studies to understand their pharmacodynamic and pharmacokinetic properties. For instance, research on CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, highlights the importance of characterizing binding affinity, efficacy, and safety pharmacology in the development of new therapeutic agents (Garner et al., 2015). These studies are crucial for guiding dose selection in clinical trials for disorders such as major depressive disorder.

Metabolism and Disposition Studies

Understanding the metabolism and disposition of novel compounds is fundamental in drug development. For instance, the study on SB-649868, an orexin 1 and 2 receptor antagonist, involved detailed metabolite profiling to determine the compound's pharmacokinetic profile (Renzulli et al., 2011). Such studies inform on how a compound is processed in the body, which is essential for assessing safety, efficacy, and dosing regimens.

Radioligand Development for PET or SPECT Imaging

The development of radioligands for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging is another potential application. Research on FIDA-2, a dopamine receptor antagonist, demonstrates the process of measuring biodistribution and radiation dosimetry in humans, contributing to our understanding of dopaminergic system imaging (Mozley et al., 1995).

Environmental and Occupational Exposure Studies

Compounds with structural similarities are also studied in the context of environmental and occupational exposure. For example, research into the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides assesses the risk and levels of exposure to neurotoxic insecticides, informing public health policy (Babina et al., 2012).

properties

IUPAC Name

4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-2-3-4-14-28-24(31)20-9-5-18(6-10-20)17-30-25(32)23-22(13-15-34-23)29(26(30)33)16-19-7-11-21(27)12-8-19/h7-8,11-13,15,18,20H,2-6,9-10,14,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFUIFAFZRGIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.